molecular formula C19H34N2O13 B12849222 N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12849222
M. Wt: 498.5 g/mol
InChI Key: UNRUNGQPDDNRJE-KDULOMNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with a multifaceted structure This compound is characterized by multiple hydroxyl groups, acetamido groups, and a tetrahydropyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multi-step organic synthesis. The process may include the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of acetamido groups under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamido groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycosylated acetamido derivatives and tetrahydropyran-containing molecules. These compounds share structural features but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of N-((3R,4R,5R,6R)-2-(((2S,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-yl)methoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide lies in its specific arrangement of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C19H34N2O13

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(2R,3R,4S,6S)-6-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide

InChI

InChI=1S/C19H34N2O13/c1-7(24)20-12-9(26)3-19(31,34-17(12)14(28)10(27)4-22)6-32-18-13(21-8(2)25)16(30)15(29)11(5-23)33-18/h9-18,22-23,26-31H,3-6H2,1-2H3,(H,20,24)(H,21,25)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18?,19-/m0/s1

InChI Key

UNRUNGQPDDNRJE-KDULOMNQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.